Mupirocin (calcium hydrate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mupirocin (calcium hydrate) is an antibiotic produced by the bacterium Pseudomonas fluorescens. It is primarily used to treat skin infections caused by Staphylococcus aureus and Streptococcus pyogenes. Mupirocin works by inhibiting bacterial protein synthesis, making it effective against a broad spectrum of gram-positive bacteria and certain gram-negative bacteria .

Méthodes De Préparation

Mupirocin (calcium hydrate) is prepared through a fermentation process using Pseudomonas fluorescens. The fermentation broth is clarified by filtration to remove biomass. The mupirocin is then adsorbed onto a hydrophobic adsorbent resin, exposed to a calcium-containing solution, washed to remove impurities, and eluted to obtain purified mupirocin calcium .

Analyse Des Réactions Chimiques

Mechanism of Action: Enzymatic Inhibition

Mupirocin calcium hydrate exerts antibacterial effects through reversible inhibition of bacterial isoleucyl-tRNA synthetase (IleRS) . This enzyme catalyzes the ATP-dependent attachment of isoleucine to its cognate tRNA, a critical step in protein synthesis .

Key Interactions:

-

Structural Mimicry : The monic acid moiety mimics isoleucyl-adenylate (Ile-AMS), competitively binding to IleRS’s active site .

-

Stabilization : The 9-hydroxynonanoic acid tail enhances binding affinity by interacting with hydrophobic regions of the enzyme .

-

Consequences :

Table 1: Selectivity of Mupirocin Against Bacterial vs. Eukaryotic Enzymes

| Parameter | Bacterial IleRS | Human Cytosolic IleRS |

|---|---|---|

| Binding Affinity (Kᵢ) | ~0.05 nM | >1,000 nM |

| Inhibition Efficiency | >95% | <1% |

| Source: Sutherland et al. (1985) , Wikipedia (2025) |

Biosynthetic Reactions

Mupirocin is biosynthesized via a polyketide synthase (PKS) pathway in P. fluorescens, followed by post-PKS modifications :

Core Assembly:

-

Polyketide Chain Formation :

-

Monic Acid Synthesis :

Post-PKS Modifications:

Metabolic Degradation

Systemic absorption of topical mupirocin is minimal (<3%), but absorbed drug undergoes rapid hydrolysis to monic acid , an inactive metabolite .

Metabolic Pathway:

-

Ester Hydrolysis :

-

Cleavage of ester bonds in 9-hydroxynonanoic acid chain.

-

-

Excretion :

Table 2: Pharmacokinetic Data

| Parameter | Value (Adults) | Value (Children) |

|---|---|---|

| Percutaneous Absorption | 0.2–3% | Up to 5% |

| Urinary Excretion | <0.3% | 1.2–5.1% |

| Source: Drugs.com (2025) |

Chemical Stability and Reactivity

-

Hydrolysis : Susceptible to ester hydrolysis under acidic or alkaline conditions, forming monic acid .

-

Photodegradation : Degrades upon prolonged UV exposure, requiring storage in opaque containers .

-

Thermal Stability : Stable at room temperature but degrades above 40°C .

Synthetic Modifications

While mupirocin is primarily biosynthesized, synthetic efforts focus on analog development to overcome resistance. Key modifications include:

-

Epoxide Ring Opening : Reduces activity, confirming its critical role in enzyme binding .

-

Tail Shortening : Diminishes stabilization of the enzyme-inhibitor complex .

Research Gaps

Mupirocin calcium hydrate’s chemical reactivity is defined by its enzymatic inhibition mechanism, biosynthetic complexity, and metabolic fate. Its unique structure underpins both its efficacy against resistant pathogens like MRSA and its susceptibility to hydrolytic degradation. Further research into synthetic analogs could address emerging resistance .

Applications De Recherche Scientifique

Mupirocin calcium hydrate is an antibacterial drug employed to treat skin infections like impetigo, which are often caused by Staphylococcus aureus and meticillin-resistant Staphylococcus aureus (MRSA) . It is a hydrate that is the dihydrate form of mupirocin calcium . Mupirocin is a natural crotonic acid derivative extracted from Pseudomonas fluorescens .

Scientific Research Applications

Mupirocin calcium is the calcium salt form of mupirocin, which inhibits bacterial protein synthesis by specific reversible binding to bacterial isoleucyl tRNA synthase . It is mainly used for treating primary and secondary skin disorders, nasal infections, and wound healing, exhibiting excellent activity against gram-positive staphylococci and streptococci .

Effective Treatment of Skin Infections

- Impetigo: Mupirocin is commonly used to treat skin infections like impetigo .

- Secondary Skin Infections: It can also treat secondary skin infections caused by Staphylococcus aureus and Streptococcus pyogenes .

- Traumatic Skin Lesions : Mupirocin cream is effective for treating secondarily infected traumatic skin lesions like small lacerations, sutured wounds, or abrasions .

- Mupirocin cream vs. ointment: Mupirocin cream was found to be more effective than mupirocin ointment in one study and of similar efficacy in two other studies .

Clinical Efficacy

Clinical trials have demonstrated that mupirocin cream has comparable efficacy rates to oral Cephalexin in treating skin infections .

Additional uses

Mécanisme D'action

Mupirocin (calcium hydrate) exerts its antibacterial effects by specifically and reversibly binding to bacterial isoleucyl transfer-RNA synthetase. This enzyme is crucial for the incorporation of isoleucine into bacterial proteins. By inhibiting this enzyme, mupirocin disrupts protein synthesis, leading to bacterial cell death .

Comparaison Avec Des Composés Similaires

Mupirocin (calcium hydrate) is unique due to its specific mechanism of action and broad-spectrum activity. Similar compounds include:

Bactroban (mupirocin): Another formulation of mupirocin used for similar indications.

Augmentin (amoxicillin/clavulanate): A combination antibiotic with a different mechanism of action, used for a broader range of infections.

Polyhexanide: An antimicrobial agent used as an alternative to mupirocin for MRSA decolonization

Mupirocin’s uniqueness lies in its ability to inhibit bacterial isoleucyl transfer-RNA synthetase, a target not shared by many other antibiotics, reducing the likelihood of cross-resistance with other antimicrobial agents .

Propriétés

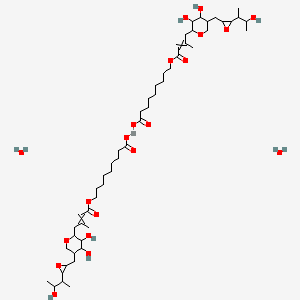

Formule moléculaire |

C52H90CaO20 |

|---|---|

Poids moléculaire |

1075.3 g/mol |

Nom IUPAC |

calcium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate;dihydrate |

InChI |

InChI=1S/2C26H44O9.Ca.2H2O/c2*1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;;;/h2*13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);;2*1H2/q;;+2;;/p-2 |

Clé InChI |

DDHVILIIHBIMQU-UHFFFAOYSA-L |

SMILES canonique |

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.O.O.[Ca+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.